Aminooxy-PEG4-azide

Solubility LogP PEGylation

Aminooxy-PEG4-azide (CAS 2100306-61-2), with molecular formula C10H22N4O5 and molecular weight 278.31 g/mol, is a heterobifunctional polyethylene glycol (PEG) linker comprising an aminooxy (-ONH2) group at one terminus and an azide (-N3) group at the other, separated by a tetraethylene glycol (PEG4) spacer. The compound exhibits a computed LogP of -0.4, indicating moderate hydrophilicity, and is typically supplied as a solid with purity specifications of ≥98%.

Molecular Formula C10H22N4O5
Molecular Weight 278.31 g/mol
CAS No. 2100306-61-2
Cat. No. B605441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminooxy-PEG4-azide
CAS2100306-61-2
SynonymsAminooxy-PEG4-azide
Molecular FormulaC10H22N4O5
Molecular Weight278.31 g/mol
Structural Identifiers
InChIInChI=1S/C10H22N4O5/c11-14-13-1-2-15-3-4-16-5-6-17-7-8-18-9-10-19-12/h1-10,12H2
InChIKeyLGQSVZJZFYJANR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aminooxy-PEG4-azide (CAS 2100306-61-2) Procurement Guide: Heterobifunctional PEG Linker for Oxime Ligation and Click Chemistry


Aminooxy-PEG4-azide (CAS 2100306-61-2), with molecular formula C10H22N4O5 and molecular weight 278.31 g/mol, is a heterobifunctional polyethylene glycol (PEG) linker comprising an aminooxy (-ONH2) group at one terminus and an azide (-N3) group at the other, separated by a tetraethylene glycol (PEG4) spacer [1]. The compound exhibits a computed LogP of -0.4, indicating moderate hydrophilicity, and is typically supplied as a solid with purity specifications of ≥98% . The aminooxy moiety enables chemoselective oxime ligation with aldehydes and ketones, while the azide group permits copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry with alkynes, making the linker suitable for orthogonal dual-functional bioconjugation strategies [1].

Why Aminooxy-PEG4-azide Cannot Be Arbitrarily Substituted with Shorter or Longer PEG Azide Linkers


Generic substitution among aminooxy-PEG-azide linkers is not scientifically valid because the PEG spacer length directly governs three critical performance parameters: (i) aqueous solubility and aggregation propensity of the final conjugate, (ii) inter-ligand distance and ternary complex formation efficiency in PROTAC applications, and (iii) steric accessibility of both reactive termini in sterically constrained biomolecular environments . The PEG4 spacer (approximately 14-16 Å extended length) represents an empirically validated balance between solubility enhancement and minimal steric hindrance that cannot be replicated by shorter PEG2 analogs (reduced solubility, insufficient spacing) or longer PEG7/PEG11 variants (increased hydrodynamic radius, potential for undesired conformational flexibility that may reduce PROTAC degradation efficiency) [1].

Quantitative Differentiation Evidence for Aminooxy-PEG4-azide vs. Closest Aminooxy-PEG-Azide Analogs


Comparative Hydrophilicity and Solubility Profile: Aminooxy-PEG4-azide (LogP -0.4) vs. Shorter PEG2 Analog

Aminooxy-PEG4-azide exhibits a computed octanol-water partition coefficient (XLogP3-AA) of -0.4 [1]. While direct experimental aqueous solubility data for the free linker is not reported in primary literature, the negative LogP value indicates preferential partitioning into aqueous phase, consistent with the hydrophilic PEG4 spacer. In comparison, the shorter Aminooxy-PEG2-azide (MW 190.20 g/mol) lacks the same degree of PEG-mediated hydrophilicity, as each ethylene glycol unit contributes incrementally to water solubility; the PEG4 spacer provides approximately twice the hydrogen-bonding capacity (8 H-bond acceptors) compared to PEG2-based analogs . This enhanced hydrophilicity reduces non-specific hydrophobic interactions and aggregation when conjugated to hydrophobic payloads such as fluorophores or PROTAC warheads .

Solubility LogP PEGylation Bioconjugation

Comparative Stability and Storage Constraints: Free Aminooxy-PEG4-azide vs. t-Boc Protected Analog

Free aminooxy-containing compounds including Aminooxy-PEG4-azide are documented to be highly reactive and sensitive; vendor technical notes explicitly state they cannot be stored for long term and recommend immediate use within 1 week of receipt . In contrast, the t-Boc-protected analog (t-Boc-Aminooxy-PEG4-azide, CAS 2100306-64-5) offers extended stability due to tert-butoxycarbonyl protection of the aminooxy group, which can be deprotected under mild acidic conditions prior to conjugation . This distinction is critical for procurement planning: the unprotected linker provides immediate reactivity without additional deprotection steps but imposes stringent handling timelines, whereas the protected analog offers long-term storage flexibility at the cost of an extra synthetic step .

Stability Storage Aminooxy Reactivity t-Boc Protection

Comparative Cost per Unit Mass: Aminooxy-PEG4-azide vs. PEG5 and PEG7 Analogs

Commercial pricing data from a single vendor (AxisPharm) permits direct cost comparison among PEG4, PEG5, and PEG7 variants within the same aminooxy-PEG-azide series. For a 100 mg quantity, Aminooxy-PEG4-azide is priced at $340, Aminooxy-PEG5-azide at $340, and Aminooxy-PEG7-azide at $500 . For 250 mg quantities: PEG4 ($560), PEG5 ($540), PEG7 ($645). This pricing structure indicates that PEG4 and PEG5 variants are approximately equivalent in cost per unit mass, while the PEG7 variant carries a ~47% premium (for 100 mg) and ~15-20% premium (for 250 mg) relative to PEG4 . The PEG4 variant thus offers cost parity with PEG5 while maintaining a shorter, less flexible spacer that may be advantageous in applications where minimizing linker length is critical .

Procurement Cost Analysis PEG Linker PROTAC

PROTAC Linker Application Suitability: PEG4 as Empirically Validated Standard Length for Ternary Complex Formation

In PROTAC development, linker length is a critical determinant of degradation efficiency, as it governs the spatial proximity and orientation of the E3 ligase-target protein ternary complex. Industry reviews and technical assessments have identified PEG4, PEG6, and PEG8 as the empirical 'gold standard' linker lengths against which new linker designs are benchmarked [1]. The PEG4 spacer (approximately 4 ethylene glycol units, ~14-16 Å extended) provides sufficient reach to bridge the E3 ligase and target protein binding pockets while avoiding excessive conformational flexibility that can reduce ternary complex stability [1]. Aminooxy-PEG4-azide specifically enables PROTAC assembly via two orthogonal conjugation strategies: (i) oxime ligation to carbonyl-functionalized ligands and (ii) CuAAC/SPAAC click chemistry to alkyne-functionalized ligands . This dual reactivity is not available in mono-functional PEG linkers and positions Aminooxy-PEG4-azide as a versatile building block for modular PROTAC synthesis where independent, sequential conjugation steps are required .

PROTAC Linker Length Ternary Complex Targeted Protein Degradation

Comparative Oxime Ligation Kinetics: Aminooxy-PEG4-azide vs. Class-Level Rate Constants

Direct kinetic data for Aminooxy-PEG4-azide oxime ligation are not reported in primary literature; however, class-level kinetic parameters for aminooxy-PEG conjugates with glyoxyl-modified peptides have been reported with an observed second-order rate constant of 6 × 10⁻³ M⁻¹ s⁻¹ at pH 7.0 [1]. This rate is approximately two orders of magnitude slower than strain-promoted azide-alkyne cycloaddition (SPAAC; k ~0.1-1 M⁻¹ s⁻¹) but comparable to other bioorthogonal carbonyl-condensation reactions such as hydrazone formation [1][2]. The moderate reaction rate necessitates extended incubation times (typically 2-16 hours) for complete conversion in bioconjugation workflows, a practical consideration distinct from faster click chemistry modalities. The PEG4 spacer does not significantly alter the intrinsic reactivity of the aminooxy group, as the reaction center is electronically isolated from the PEG chain [1].

Oxime Ligation Kinetics Bioconjugation Aminooxy

Validated Application Scenarios for Aminooxy-PEG4-azide Based on Quantitative Differentiation Evidence


PROTAC Synthesis Requiring Orthogonal, Sequential Conjugation of E3 Ligase and Target Protein Ligands

Aminooxy-PEG4-azide is specifically suited for modular PROTAC assembly where independent, sequential conjugation steps are required . The azide group enables initial CuAAC or SPAAC click chemistry attachment of an alkyne-functionalized E3 ligase ligand (e.g., VHL or CRBN ligand), while the aminooxy group permits subsequent oxime ligation with an aldehyde- or ketone-functionalized target protein ligand . The PEG4 spacer provides the empirically validated inter-ligand distance (approximately 14-16 Å extended) that balances ternary complex formation efficiency with minimal conformational entropy [1]. This dual orthogonal reactivity is not achievable with mono-functional linkers and reduces the synthetic burden compared to fully protected multi-step PROTAC syntheses .

Aqueous Bioconjugation of Aldehyde-Functionalized Biomolecules for Fluorescent Labeling

The computed LogP of -0.4 and PEG4-mediated hydrophilicity enable Aminooxy-PEG4-azide to be used in fully aqueous bioconjugation reactions with aldehyde-functionalized biomolecules such as periodate-oxidized glycoproteins, site-specifically modified antibodies, or glycan-engineered enzymes . The aminooxy group reacts with aldehydes to form stable oxime bonds under mildly acidic conditions (pH 4.5-6.0), while the azide group remains available for subsequent fluorescent dye conjugation via SPAAC with DBCO-functionalized fluorophores . This aqueous compatibility minimizes protein denaturation and aggregation compared to protocols requiring organic co-solvents .

Cost-Sensitive Academic PROTAC Development Campaigns with Budget Constraints

For academic laboratories or early-stage biotech programs synthesizing multiple PROTAC candidates for structure-activity relationship (SAR) studies, Aminooxy-PEG4-azide offers a cost-effective alternative to longer PEG linkers . At $340 per 100 mg from major suppliers, the compound is priced equivalently to PEG5 variants but approximately 47% less expensive than PEG7 analogs on a per-mass basis . The PEG4 spacer length remains within the empirically validated 'gold standard' range for PROTAC linker length optimization, reducing the likelihood of linker-length-induced degradation failure while preserving procurement budget for other reagents [1].

Single-Use, Time-Critical Conjugation Campaigns Requiring Immediate Aminooxy Reactivity

When experimental workflows demand immediate aminooxy reactivity without the additional deprotection steps required for t-Boc-protected analogs, Aminooxy-PEG4-azide is the appropriate selection . Vendor documentation explicitly notes that free aminooxy compounds are highly reactive and should be used within one week of receipt, making them suitable for time-critical conjugation campaigns where procurement and experimental execution are tightly coordinated . In contrast, t-Boc-Aminooxy-PEG4-azide (CAS 2100306-64-5) is recommended for inventory stocking or workflows with uncertain timelines, as the Boc protecting group confers extended shelf-life stability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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